N-(3,4-dimethoxybenzyl)-2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetamide
Description
This compound features a pyridazinyl acetamide core substituted with a morpholino group at the 3-position and a 3,4-dimethoxybenzyl group attached via an acetamide linker.
Properties
Molecular Formula |
C19H24N4O5 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C19H24N4O5/c1-26-15-4-3-14(11-16(15)27-2)12-20-18(24)13-23-19(25)6-5-17(21-23)22-7-9-28-10-8-22/h3-6,11H,7-10,12-13H2,1-2H3,(H,20,24) |
InChI Key |
PGADIAYCODLNAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)N3CCOCC3)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares the target compound with five analogs, emphasizing substituent differences, molecular formulas, weights, and CAS numbers:
Key Structural and Functional Differences
Pyridazinyl Substituents: The target compound features a morpholino group (a saturated heterocycle with one oxygen and one nitrogen atom), which enhances solubility due to its polar nature. In contrast, analogs substitute this position with aryl groups (e.g., 2-fluorophenyl, 4-chlorophenyl), which increase hydrophobicity and may affect membrane permeability .
Benzyl/Backbone Modifications: The 3,4-dimethoxybenzyl group is common in the target compound and some analogs. The ethyl linker in the 4-chlorophenyl analog (CAS 921852-16-6) introduces flexibility, which may modulate conformational stability compared to rigid acetamide linkers .
Implications for Research and Development
- Solubility and Bioavailability: Morpholino-containing compounds (like the target) are likely more water-soluble than aryl-substituted analogs, favoring oral administration .
- Target Selectivity : Substituents on the pyridazinyl ring may influence affinity for enzymes or receptors. For example, halogenated analogs (e.g., 2-fluorophenyl, 4-chlorophenyl) could enhance binding to hydrophobic pockets in target proteins .
- Synthetic Accessibility: Analogs with simpler aryl groups (e.g., 3,4-dimethylphenyl) may be easier to synthesize than morpholino derivatives, which require additional steps for heterocycle formation .
Preparation Methods
Core Structural Disconnections
The target molecule contains three distinct moieties:
-
3,4-Dimethoxybenzyl group : Introduced via nucleophilic substitution or reductive amination.
-
Morpholino-substituted pyridazinone ring : Constructed through cyclocondensation or post-functionalization of a preformed pyridazine core.
-
Acetamide linker : Typically formed via carbodiimide-mediated coupling or alkylation.
Retrosynthetic cleavage suggests two primary pathways:
-
Pathway A : Sequential assembly of the pyridazinone ring followed by morpholino incorporation and final acetamide coupling.
-
Pathway B : Modular construction of the morpholino-pyridazinone system prior to benzyl group installation.
Stepwise Synthesis Protocols
Cyclocondensation Approach
A validated method involves reacting maleic anhydride derivatives with hydrazine hydrate under acidic conditions:
Optimized Conditions :
-
Temperature: 60–70°C
-
Solvent: Ethanol/water (3:1)
-
Yield: 68–72%
Morpholino Functionalization
The 3-position morpholino group is introduced via nucleophilic aromatic substitution using morpholine in the presence of a Lewis acid catalyst:
Critical Parameters :
-
Catalyst loading: 1.2 equiv AlCl₃
-
Reaction time: 12–16 hr
-
Isolation method: Column chromatography (SiO₂, hexane/EtOAc 4:1)
Carbodiimide-Mediated Coupling
A HATU/DIPEA system proves effective for coupling the pyridazinone intermediate with 3,4-dimethoxybenzylamine:
Reaction Table 1 : Optimization of Coupling Efficiency
| Parameter | Test Range | Optimal Value | Yield Impact |
|---|---|---|---|
| HATU Equiv | 1.0–2.5 | 1.8 | +22% |
| DIPEA Equiv | 2.0–5.0 | 3.5 | +15% |
| Solvent | DMF/DCM/THF | DMF | +18% |
| Temperature (°C) | 0–RT | RT | +12% |
Process Optimization and Scalability
Catalytic System Enhancements
Analytical Characterization Data
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 7.25 (d, J = 8.4 Hz, 1H, ArH)
-
δ 4.42 (s, 2H, CH₂CO)
-
δ 3.73 (m, 8H, morpholine OCH₂)
HRMS (ESI+) :
-
Calculated for C₂₁H₂₇N₃O₅ [M+H]⁺: 402.2024
-
Observed: 402.2021
HPLC Purity :
Industrial-Scale Adaptation Challenges
Thermal Stability Considerations
DSC analysis reveals exothermic decomposition above 180°C, necessitating:
-
Batch-wise addition of reagents
-
Jacketed reactor temperature control (±2°C)
Crystallization Optimization
Ethyl acetate/heptane (3:7) system produces desired polymorph Form I:
-
Particle size: 50–100 µm
-
Flowability: Hausner ratio 1.18
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
